![molecular formula C16H14N2OS2 B2395156 3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922701-48-2](/img/structure/B2395156.png)
3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide
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Overview
Description
The compound “3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” is likely to be a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles are known for their wide range of biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as 1H NMR, 13C NMR, FTIR, and MS .Scientific Research Applications
Supramolecular Gelators
A study by Yadav and Ballabh (2020) explored N-(thiazol-2-yl)benzamide derivatives, including 3-methyl-N-(thiazol-2-yl)benzamide, as supramolecular gelators. These compounds displayed gelation behavior in ethanol/water and methanol/water mixtures, demonstrating their potential in gelation applications due to multiple non-covalent interactions and the role of methyl functionality (Yadav & Ballabh, 2020).
Anticancer Activity
Tiwari et al. (2017) synthesized a series of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, demonstrating promising in vitro anticancer activity. These compounds were evaluated against human cancer cell lines, showing potential as anticancer agents (Tiwari et al., 2017).
Antimicrobial Properties
Palkar et al. (2017) designed and synthesized novel analogs of N-(benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene substituted benzamides. These compounds exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating their potential as antibacterial agents (Palkar et al., 2017).
Synthesis and Structural Studies
Adhami et al. (2012) synthesized a compound structurally related to 3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide. They used X-ray crystallography for structural analysis and explored its coordination with Pd(II) and Ni(II) ions, contributing to the understanding of its structural and chemical properties (Adhami et al., 2012).
Vascular Endothelial Growth Factor Inhibition
Borzilleri et al. (2006) identified aminothiazole-based analogs as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. Their research contributes to the understanding of the potential therapeutic applications of benzamide derivatives in targeting VEGFR-2 (Borzilleri et al., 2006).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Some thiazole derivatives have been found to induce cell apoptosis, suggesting potential cytotoxic or antitumor effects .
Future Directions
properties
IUPAC Name |
3-methyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-10-4-3-5-11(8-10)15(19)18-16-17-13-7-6-12(20-2)9-14(13)21-16/h3-9H,1-2H3,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYLUJAHBSUJGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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